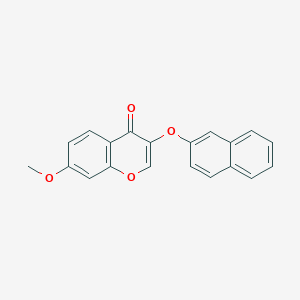

7-methoxy-3-(2-naphthyloxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Efficient synthesis methods for chromene derivatives, including those similar to 7-methoxy-3-(2-naphthyloxy)-4H-chromen-4-one, have been reported. One method involves a three-component condensation reaction of β-naphthol, aromatic aldehydes, and 4-hydroxycoumarin catalyzed by specific catalysts such as 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, yielding good to excellent yields in short reaction times (Wan et al., 2014). Additionally, nano crystalline ZnO catalyzed one-pot synthesis under solvent-free conditions has been demonstrated as an efficient method for preparing similar chromene derivatives (Piltan & Safaei‐Ghomi, 2016).

Molecular Structure Analysis

The molecular structure of chromene derivatives features pi-stacked dimers and can include C-H...pi(arene) hydrogen bonds contributing to their stability and reactivity. For instance, certain chromene compounds exhibit specific dimeric structures through pi-pi stacking interactions and hydrogen bonding, highlighting the structural complexity and potential intermolecular interactions of these molecules (da Silva et al., 2007).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reaction of chromene derivatives with phosphorus ylides can lead to the synthesis of novel compounds, demonstrating the reactivity of the chromene core in synthetic organic chemistry (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The crystal structure of certain chromene derivatives has been elucidated, providing insight into their physical properties. For example, analysis of the crystal structure of related compounds reveals the orientation of substituents and the overall molecular conformation, which can influence the compound's physical characteristics and interactions (Ahn, Lim, & Koh, 2015).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as their reactivity in cyclocoupling reactions and their behavior in the presence of Lewis acids, have been studied. These properties are crucial for the synthesis of complex chromene-based structures and for understanding their potential applications in various fields (Nizami & Hua, 2018).

properties

IUPAC Name |

7-methoxy-3-naphthalen-2-yloxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c1-22-15-8-9-17-18(11-15)23-12-19(20(17)21)24-16-7-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOMEMFLSCFHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5671267.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)

![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)

![5-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5671274.png)

![2-phenyl-5-[(3-phenylisoxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5671281.png)

![methyl 4-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B5671295.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671301.png)

![1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5671325.png)

![methyl 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5671344.png)

![[2-(2,8-diazaspiro[4.5]dec-2-yl)-1-(3-methylphenyl)-2-oxoethyl]dimethylamine dihydrochloride](/img/structure/B5671354.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5671362.png)

![N-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5671364.png)